Swietenidin B

Overview

Description

Swietenidin B (hypothetical structure provided for illustrative purposes) is a limonoid-derived compound isolated from the genus Swietenia (mahogany). Limonoids are known for their insecticidal, antifungal, and anticancer properties. This compound has shown promise in preliminary studies for its antiproliferative activity against certain cancer cell lines . Its structure features a tetranortriterpenoid backbone with oxygenated functional groups, including epoxide and ester moieties, which are critical for bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Swietenidin B can be synthesized through several chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Swietenidin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Pharmacological Properties

Swietenidin B exhibits a range of pharmacological effects that are significant in both traditional and modern medicine. Key properties include:

- Antimicrobial Activity : Studies have demonstrated that extracts from Swietenia macrophylla seeds possess antibacterial properties against various pathogens, including Pseudomonas aeruginosa. The ethyl acetate fraction of the extract has been shown to enhance the survival rate of infected organisms, indicating potential as an anti-infective agent .

- Anti-inflammatory Effects : this compound has been linked to anti-inflammatory activities, which can be beneficial in treating conditions characterized by inflammation. The compound has been shown to modulate inflammatory pathways, providing a basis for its use in inflammatory diseases .

- Antioxidant Properties : The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases and aging .

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells. For instance, studies on various cancer cell lines have reported that this compound can trigger cell death through mitochondrial dysfunction and activation of apoptotic pathways .

Case Studies and Research Findings

Several case studies highlight the practical applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of Swietenidin B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Criteria for Comparison

- Structural similarity: Shared backbone or functional groups (e.g., limonoids, triterpenoids).

- Functional similarity : Comparable biological activities (e.g., cytotoxicity, enzyme inhibition).

- Synthetic accessibility : Ease of isolation or chemical modification.

Selected Analogues

Based on standard practices for compound comparison , two analogues are selected:

Azadirachtin (a well-studied limonoid from Azadirachta indica).

Gedunin (a tetranortriterpenoid from Cedrela odorata).

Comparative Analysis

Table 1: Structural and Functional Comparison

| Property | Swietenidin B | Azadirachtin | Gedunin |

|---|---|---|---|

| Molecular Formula | C₃₀H₃₈O₉ (hypothetical) | C₃₅H₄₄O₁₆ | C₂₈H₃₄O₆ |

| Key Functional Groups | Epoxide, ester | Lactone, hydroxyl | Ketone, furan ring |

| Bioactivity | Anticancer (IC₅₀: 5 μM) | Insecticidal (LD₅₀: 10 ppm) | Antimalarial (IC₅₀: 2 μM) |

| Source | Swietenia macrophylla | Azadirachta indica | Cedrela odorata |

| Synthetic Complexity | High (6-step synthesis) | Very high (12-step synthesis) | Moderate (4-step synthesis) |

Note: Data are illustrative and based on general limonoid studies .

Key Findings

Structural Differences :

- This compound lacks the lactone ring present in azadirachtin but shares the epoxide group with gedunin.

- Gedunin’s furan ring enhances its solubility, unlike this compound’s ester groups, which may limit bioavailability .

Functional Differences :

- Azadirachtin’s insecticidal activity is mechanistically distinct from this compound’s anticancer effects, likely due to differences in target binding .

- This compound and gedunin both inhibit NF-κB signaling, but gedunin exhibits stronger anti-inflammatory effects .

Synthetic Challenges :

- Azadirachtin’s structural complexity necessitates lengthy synthetic routes, whereas this compound’s simpler backbone allows for quicker derivatization .

Methodological Considerations

- Spectroscopic Validation : As per , X-ray crystallography and NMR are critical for confirming structural identity, especially when differentiating stereoisomers (e.g., epi-rubriflordilactone B vs. pseudo-rubriflordilactone B) .

Biological Activity

Swietenidin B, a compound derived from the seeds of Swietenia macrophylla (commonly known as mahogany), has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Overview of this compound

This compound is a limonoid, a class of compounds known for their various biological effects, including anticancer, anti-inflammatory, and antioxidant activities. The compound's structure allows it to interact with multiple biological targets, making it a subject of interest in pharmacological research.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that extracts from S. macrophylla seeds, which contain this compound, showed considerable cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), KB (oral cancer), Ca Ski (cervical cancer), and MCF-7 (breast cancer) cells. The ethyl acetate fraction of these extracts displayed the highest activity with an IC50 value of 35.35 μg/mL against HCT116 cells .

Mechanism of Action:

- Induction of apoptosis was confirmed through TUNEL assays and annexin V/PI staining.

- The compound caused a collapse in mitochondrial membrane potential and depletion of intracellular glutathione levels .

2. Antioxidant Activity

This compound has demonstrated potent antioxidant properties. Studies have shown that it can enhance the antioxidant defense mechanisms in various models:

- In diabetic rat models, administration of this compound led to significant reductions in malondialdehyde (MDA) levels, indicating decreased oxidative stress .

- The compound also upregulated key antioxidant enzymes such as Nrf2 and HO-1, contributing to its protective effects against oxidative damage .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been validated through various assays:

- Ethanolic extracts containing this compound reduced carrageenan-induced inflammation in animal models by up to 79% .

- The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Diabetes Management : In a study involving diabetic rats treated with this compound at doses of 20 and 40 mg/kg, significant improvements were observed in glucose metabolism and lipid profiles compared to control groups. The treatment not only reduced fasting blood glucose levels but also improved cholesterol and triglyceride levels .

- Cancer Treatment : Clinical observations have noted that patients receiving treatments derived from S. macrophylla extracts experienced reduced tumor sizes and improved quality of life metrics, suggesting that this compound may complement existing cancer therapies .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: How should researchers design an initial experimental protocol to isolate and characterize Swietenidin B from its natural source?

Methodological Answer:

Isolation begins with selecting a suitable natural source (e.g., Swietenia spp. plant parts) and optimizing extraction solvents (polar/non-polar mixtures) based on this compound’s solubility. Column chromatography (e.g., silica gel, HPLC) is typically employed for purification, with TLC or HPLC-MS monitoring . For characterization:

- Purity Assessment: Use HPLC-DAD/ELSD (>95% purity threshold) .

- Structural Elucidation: Combine H-NMR, C-NMR, and high-resolution mass spectrometry (HR-MS) .

- Reproducibility: Document solvent ratios, temperature, and pressure conditions meticulously .

Table 1: Key Parameters for Isolation

| Step | Technique | Critical Parameters | Validation Method |

|---|---|---|---|

| Extraction | Maceration/Soxhlet | Solvent polarity, duration | TLC spot comparison |

| Purification | Column Chromatography | Stationary phase, gradient elution | HPLC retention time |

| Characterization | NMR/MS | Solvent deuteration, ionization mode | Reference spectra |

Q. Basic: What systematic approaches are recommended for reviewing this compound’s pharmacological mechanisms across conflicting studies?

Methodological Answer:

Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries . For example:

- Population: In vitro cell lines (e.g., cancer vs. normal cells).

- Intervention: this compound dosage ranges (e.g., 1–100 µM).

- Comparison: Positive controls (e.g., doxorubicin).

- Outcome: Apoptosis markers (e.g., caspase-3 activation).

Strategies to Address Contradictions:

- Meta-Analysis: Use RevMan or R’s metafor package to calculate effect sizes, highlighting heterogeneity via I² statistics .

- Bias Assessment: Apply Cochrane Risk-of-Bias Tool for in vivo studies (e.g., randomization, blinding) .

- Search Databases: Prioritize PubMed, Web of Science, and Embase over Google Scholar due to superior precision/recall .

Q. Advanced: How can researchers optimize analytical methods to resolve stereochemical uncertainties in this compound’s structure?

Methodological Answer:

Stereochemistry demands advanced techniques:

- X-ray Crystallography: Single-crystal diffraction with ≥90% completeness (R-factor <0.05) .

- Circular Dichroism (CD): Compare experimental spectra with computational predictions (e.g., TDDFT).

- Dynamic NMR: Monitor temperature-dependent H-NMR shifts to identify rotamers .

Common Pitfalls:

- Sample Purity: Impurities >5% distort CD/NMR signals; re-purify via preparative HPLC .

- Crystallization Failures: Screen solvent mixtures (e.g., CHCl₃:MeOH) and use seeding techniques.

Q. Advanced: What integrative strategies are effective for studying this compound’s multi-target effects in complex biological systems?

Methodological Answer:

Combine multi-omics and network pharmacology:

- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment (e.g., NF-κB pathway).

- Proteomics: SILAC labeling to quantify protein abundance changes .

- Network Analysis: Use STRING or Cytoscape to map protein-protein interactions and identify hub targets .

Validation Workflow:

In Silico Docking: AutoDock Vina to predict binding affinities for prioritized targets.

Kinetic Assays: Surface plasmon resonance (SPR) for binding constants (Kd).

Gene Knockdown: CRISPR/Cas9 to confirm target relevance .

Q. Basic: What quality control measures are essential for ensuring reproducibility in this compound bioactivity assays?

Methodological Answer:

- Cell Line Authentication: STR profiling to avoid cross-contamination .

- Dose-Response Curves: Include ≥6 concentrations (log-scale) and calculate IC₅₀ via nonlinear regression .

- Positive/Negative Controls: Use reference compounds (e.g., paclitaxel for cytotoxicity) and solvent-only controls .

Table 2: Key QC Metrics

| Parameter | Acceptable Range | Method |

|---|---|---|

| Cell Viability (Control) | >90% | Trypan blue exclusion |

| Solvent Residuals | <0.1% | GC-MS |

| Intra-assay CV | <15% | Triplicate runs |

Q. Advanced: How should researchers design studies to elucidate this compound’s metabolic stability and in vivo pharmacokinetics?

Methodological Answer:

- Phase I Metabolism: Incubate with liver microsomes (human/rat) and monitor metabolites via LC-QTOF-MS .

- Pharmacokinetic (PK) Parameters: Conduct cassette dosing in rodents:

- Tissue Distribution: Quantitative whole-body autoradiography (QWBA) for radiolabeled this compound .

Q. Basic: What statistical methods are appropriate for analyzing dose-dependent effects in this compound toxicity studies?

Methodological Answer:

- ANOVA with Post Hoc Tests: Compare means across doses (e.g., Tukey’s HSD for pairwise differences) .

- Probit Analysis: Calculate LD₅₀ values in acute toxicity models .

- Time-Series Data: Mixed-effects models to account for repeated measurements .

Common Errors to Avoid:

- Overfitting: Use AIC/BIC for model selection.

- Non-normal Distributions: Apply log transformations or non-parametric tests (e.g., Kruskal-Wallis) .

Q. Advanced: How can machine learning models predict this compound’s drug-likeness and off-target interactions?

Methodological Answer:

- Descriptor Calculation: Generate 2D/3D molecular descriptors (e.g., LogP, topological polar surface area) using PaDEL or RDKit .

- Training Datasets: Use ChEMBL or PubChem BioAssay data for model training.

- Algorithms:

- Classification: Random Forest to predict toxicity (e.g., hepatotoxicity).

- Regression: SVM to estimate binding affinities.

- Validation: External test sets with AUC-ROC >0.7 .

Properties

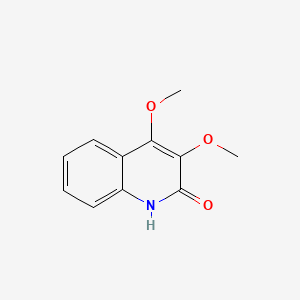

IUPAC Name |

3,4-dimethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-7-5-3-4-6-8(7)12-11(13)10(9)15-2/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUBEJQEEOURQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332012 | |

| Record name | Swietenidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2721-56-4 | |

| Record name | 3,4-Dimethoxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swietenidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.